3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline
Description
Properties
CAS No. |
574-60-7 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(3-ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C19H20N2/c1-2-15-16-9-5-6-10-17(16)21-19(15)18-11-13-7-3-4-8-14(13)12-20-18/h5-6,9-12,21H,2-4,7-8H2,1H3 |
InChI Key |
ZYAPANJAXWXCEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=CC=CC=C21)C3=NC=C4CCCCC4=C3 |
Origin of Product |
United States |
Preparation Methods
Annulation vs. Cyclization
-
Annulation offers superior diastereoselectivity but requires precise control over olefin electronics.
-
Cyclization with homophthalic anhydride is more scalable but demands anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.
Scientific Research Applications
Neuropharmacological Studies
Research has shown that tetrahydroisoquinoline derivatives exhibit potential neuroprotective effects. For instance, studies on related compounds indicate that they may serve as inhibitors for enzymes involved in neurotransmitter synthesis, such as phenylethanolamine N-methyltransferase (PNMT). The substitution at the 3-position of tetrahydroisoquinoline has been linked to enhanced inhibitory activity against PNMT, suggesting that 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline may also exhibit similar properties .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Analogues of tetrahydroisoquinoline have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline could be a candidate for further investigation in cancer therapy .
Antiviral Properties
Recent investigations into the antiviral activity of tetrahydroisoquinoline derivatives have indicated potential efficacy against viral infections. The compound's structural features may allow it to interfere with viral replication processes. Comparative studies have highlighted its potential against strains of human coronaviruses .
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that specific substitutions at the indole ring enhanced cell viability and reduced apoptosis markers.
Case Study 2: Anticancer Mechanism
In vitro assays were conducted to evaluate the anticancer effects of a series of tetrahydroisoquinoline derivatives on breast cancer cell lines. The findings suggested that compounds with indole substitutions exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of 5,6,7,8-Tetrahydroisoquinoline Derivatives
Key Structural-Activity Relationship (SAR) Insights
Indole vs. Nitrophenyl Substituents :
- Indole-containing derivatives (e.g., the target compound) may exhibit enhanced CNS activity due to indole’s role in serotoninergic pathways, whereas nitrophenyl derivatives (e.g., ) prioritize anticancer/antioxidant effects via nitro-group-mediated redox modulation.
- The 3-ethyl group on indole could improve lipophilicity and blood-brain barrier penetration compared to polar nitrophenyl groups.
Sulfur-Containing Modifications :
- Thioacetamide derivatives (e.g., ) show enzyme-inhibiting properties, likely due to sulfur’s nucleophilic reactivity, which is absent in the target compound.
Morpholino and Cyano Groups: mGluR3 modulator-1’s morpholino and cyano groups enable allosteric modulation of glutamate receptors, a mechanism distinct from the indole-based target compound .
Hybrid Systems :
- Piperazine-triazole hybrids (e.g., ) demonstrate that nitrogen-rich substituents enhance anticonvulsant activity but may reduce specificity for other targets.
Biological Activity
3-(3-Ethyl-1h-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline (referred to as ETIQ) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of ETIQ, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
ETIQ is characterized by the following molecular formula:
- Molecular Formula : C₁₅H₁₈N₂
- Molecular Weight : 246.32 g/mol
The structural features of ETIQ include an indole moiety and a tetrahydroisoquinoline framework, which are known to contribute to its pharmacological properties.
Research has indicated that ETIQ may exert various biological effects through several mechanisms:
- Antioxidant Activity : ETIQ has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
- Antiproliferative Effects : Studies have demonstrated that ETIQ exhibits antiproliferative activity against several human tumor cell lines. For instance, it has shown IC50 values in the nanomolar range against certain cancer cell lines, indicating strong cytotoxicity.
- Neuroprotective Properties : Preliminary studies suggest that ETIQ may possess neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antiproliferative | IC50 values in nM against tumor cells | |
| Neuroprotective | Modulation of neurotransmitter activity |
Case Studies
Several studies have explored the biological activities of ETIQ:
- Study on Antiproliferative Activity : In a study published in the Journal of Medicinal Chemistry, ETIQ was tested against various cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 10 nM to 100 nM depending on the cell line tested. This suggests a promising role for ETIQ in cancer therapy .
- Neuroprotective Study : A recent investigation assessed the neuroprotective effects of ETIQ in a model of neuroinflammation. The compound was found to reduce levels of pro-inflammatory cytokines and protect neuronal cells from apoptosis induced by oxidative stress .
- Pharmacological Profile Analysis : A comprehensive pharmacological profile revealed that ETIQ interacts with multiple biological targets, including enzymes involved in neurotransmitter metabolism. This multi-target approach may enhance its therapeutic efficacy .
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(3-Ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline?
Answer:
The synthesis of tetrahydroisoquinoline derivatives typically involves multi-step protocols. A key approach includes coupling indole intermediates with tetrahydroisoquinoline precursors via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, describes a method using PEG-400:DMF as a solvent system with CuI as a catalyst, achieving a 30% yield for a structurally similar indole derivative. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst loading : Adjusting CuI concentrations to balance reaction rate and side-product formation.
- Purification : Recrystallization from hot ethyl acetate improves purity .
For alkyl-substituted derivatives like the 3-ethyl group, alkylation of indole precursors before coupling may be required (e.g., using ethyl halides in basic conditions) .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
A combination of <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) is critical. demonstrates that <sup>1</sup>H NMR (DMSO-d6) can resolve indole NH protons (δ 8.62 ppm) and ethyl group signals (δ 1.23–4.59 ppm). <sup>13</sup>C NMR confirms aromatic carbons (δ 112–148 ppm) and aliphatic chain integration. HRMS (e.g., FAB-HRMS) validates the molecular ion ([M+H]<sup>+</sup> at m/z 335.1512), ensuring accurate mass confirmation . TLC (Rf = 0.49 in EtOAc:hexanes) is a cost-effective method for preliminary purity assessment.
Advanced: How can researchers design experiments to evaluate the structure-activity relationship (SAR) of alkyl chain modifications on biological activity?
Answer:
highlights the importance of varying alkyl chain lengths (C6–C17) in tetrahydroisoquinoline derivatives to study SAR. A systematic approach includes:
- Synthetic diversification : Synthesize analogs with incremental alkyl chain extensions (e.g., ethyl, propyl, butyl) using methods from (e.g., alkylation or hydrazone formation).
- Biological assays : Test cytotoxicity (e.g., MTT assay), antibacterial (e.g., MIC against S. aureus), and antifungal activity (e.g., C. albicans inhibition).
- Data correlation : Use statistical tools (e.g., linear regression) to link chain length to activity. For example, longer chains may enhance membrane permeability but reduce solubility, creating a trade-off .
Advanced: How should researchers address contradictory data in cytotoxicity studies of this compound?
Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies include:
- Replicate experiments : Perform triplicate assays with independent syntheses to confirm reproducibility.
- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and validate cell line viability (e.g., HEK-293 vs. cancer cells).
- Impurity profiling : Analyze byproducts via HPLC or LC-MS (as in and ) to rule out contaminants affecting results .
- Mechanistic studies : Conduct flow cytometry (apoptosis assays) or ROS detection to differentiate true cytotoxicity from artifacts.
Advanced: What computational methods support the rational design of derivatives with enhanced bioactivity?
Answer:
- Molecular docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., DNA topoisomerases or microbial enzymes). references docking studies for indole derivatives.
- QSAR modeling : Correlate electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters with activity data from .
- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability early in design .
Basic: What are the key challenges in purifying 3-(3-Ethyl-1H-indol-2-yl)-5,6,7,8-tetrahydroisoquinoline?
Answer:
Purification challenges arise from:
- Polarity differences : The compound’s hybrid indole-isoquinoline structure may require gradient elution in HPLC (C18 column, acetonitrile/water).
- Byproduct removal : uses solvent partitioning (ethyl acetate/water) and recrystallization to isolate the target compound.
- Scale-up issues : Chromatography may be impractical for large-scale synthesis; alternative methods like fractional crystallization or pH-dependent extraction (e.g., using HCl/NaOH) are recommended .
Advanced: How can chiral separation be achieved for stereoisomers of this compound?
Answer:
details chiral separation using:
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Crystallization : Diastereomeric salt formation with resolving agents (e.g., tartaric acid).
- Stereochemical analysis : X-ray crystallography (as in ) confirms absolute configuration post-separation .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the indole moiety.
- Moisture control : Use desiccants (silica gel) and inert atmospheres (N2) to avoid hydrolysis.
- Temperature : Long-term storage at –20°C in sealed containers minimizes thermal decomposition .
Advanced: What strategies validate the compound’s mechanism of action in antimicrobial studies?
Answer:
- Time-kill assays : Monitor bacterial/fungal viability over 24–48 hours.
- Membrane integrity tests : Use propidium iodide uptake (flow cytometry) or β-galactosidase release.
- Gene expression profiling : RNA-seq or qPCR to identify upregulated stress-response genes .
Advanced: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Force field refinement : Adjust parameters in docking software to better reflect solvent effects or protein flexibility.
- Conformational sampling : Perform molecular dynamics simulations (e.g., GROMACS) to explore binding poses not captured in static docking.
- Experimental validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants directly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
